2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide
Description
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a thioether-linked 4-aminophenyl group at the α-carbon and a 4-methoxyphenyl substituent on the amide nitrogen. Its structure combines electron-donating (methoxy) and electron-withdrawing (amino) groups, making it a versatile scaffold for pharmacological exploration.
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-13-6-4-12(5-7-13)17-15(18)10-20-14-8-2-11(16)3-9-14/h2-9H,10,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIWBKXEBGLNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763129-83-5 | |
| Record name | 2-((4-AMINOPHENYL)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-aminothiophenol with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. This reaction forms the thioether linkage between the aminophenyl and methoxyphenyl groups.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antioxidant Activity
Recent studies have demonstrated that derivatives of compounds similar to 2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide exhibit significant antioxidant properties. For instance, a study reported that certain derivatives showed DPPH radical scavenging activity exceeding that of ascorbic acid, a well-known antioxidant. The synthesized compounds were found to have antioxidant activity approximately 1.4 times higher than ascorbic acid, indicating their potential utility in combating oxidative stress-related diseases .
Table 1: Comparative Antioxidant Activity of Compounds
| Compound Name | DPPH Scavenging Activity (Relative to Ascorbic Acid) |
|---|---|
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.37 times higher |
| 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)-propanehydrazide | 1.35 times higher |
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays. Research indicates that compounds with similar structures exhibit cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, the compounds were found to be more cytotoxic towards U-87 cells compared to MDA-MB-231 cells, suggesting a targeted efficacy against specific cancer types .
Case Study: Cytotoxicity Assays
In a comparative study, several derivatives were tested for their cytotoxic effects using the MTT assay:
- U-87 Cell Line : Compounds demonstrated significant inhibition of cell proliferation.
- MDA-MB-231 Cell Line : Lower levels of cytotoxicity were observed compared to U-87.
This differential activity underscores the importance of structural modifications in enhancing anticancer efficacy.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds related to this compound has also been documented. Studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The inhibitory effects on COX enzymes were evaluated using IC50 values, with some compounds exhibiting comparable potency to established non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib and diclofenac .
Table 2: COX Inhibition Potency of Compounds
| Compound Name | IC50 against COX-1 (μM) | IC50 against COX-2 (μM) |
|---|---|---|
| Compound A | 19.45 | 42.1 |
| Compound B | 26.04 | 31.4 |
| Compound C | 28.39 | 23.8 |
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological macromolecules, while the thioether linkage can undergo redox reactions, influencing cellular processes. The methoxyphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
- Compound 9m (): Structure: 2-((3-(1H-Benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide. Key Differences: Incorporates a quinoline-benzimidazole moiety. Impact: The extended aromatic system increases molecular weight (MW) and melting point (191–193°C) compared to the simpler target compound.
- Compound 3.1.3 (): Structure: 2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)acetamide. Key Differences: Features a benzothiazole-thiazolidinone hybrid. Impact: Demonstrates notable antitumor activity due to the thiazolidinone ring’s ability to intercalate DNA or inhibit kinases. The target compound lacks this moiety, suggesting lower inherent cytotoxicity .
Substituent Variations on the Amide Nitrogen
- Compound 12 (): Structure: N-(4-Methoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide. Key Differences: Includes a sulfamoylphenyl-quinazolinone group. Impact: The sulfamoyl group enhances antimicrobial activity by targeting bacterial folate synthesis. The target compound’s 4-aminophenylthio group may instead favor interactions with eukaryotic enzymes, such as tyrosine kinases .
- Compound 763130-03-6 (): Structure: 2-[(4-Aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide. Key Differences: Replaces the 4-methoxyphenyl with a 3,4-dimethylphenyl group.
Variations in the Thioether Linkage
- Compound 666847-24-1 (): Structure: N-[2-[(4-Methoxyphenyl)thio]ethyl]-N-methylacetamide. Key Differences: Features a methylated amide nitrogen and a flexible thioethyl chain. The target compound’s secondary amide may favor stronger target interactions .
Pharmacological and Physicochemical Properties
Physicochemical Properties
*Estimates based on structural analogs.
Biological Activity
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.
Chemical Structure
The compound features a thioether linkage and an acetamide functional group, which contribute to its pharmacological profile. Its structure can be represented as follows:
Antioxidant Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, the DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of these compounds. The results indicate that certain derivatives show antioxidant activity surpassing that of ascorbic acid, a well-known antioxidant .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| This compound | 79.62 | |
| Ascorbic Acid | 58.2 | |
| Other Derivatives | Various (up to 1.4 times Ascorbic Acid) |
Anticancer Activity
The anticancer potential of this compound has been assessed against various cancer cell lines. Notably, studies employing the MTT assay have shown that derivatives demonstrate significant cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The activity was found to be more pronounced in U-87 cells compared to MDA-MB-231 cells, indicating selective cytotoxicity .
Table 2: Anticancer Activity Against Cell Lines
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within the body. The presence of the thioether group enhances its lipophilicity, facilitating better membrane permeability and interaction with cellular targets.
Interaction with Enzymes
Research indicates that this compound may inhibit specific enzymes involved in cancer progression and oxidative stress pathways. For example, it has been shown to interact with aralkylamine dehydrogenase, which plays a role in metabolizing aromatic amines . This interaction could potentially lead to reduced proliferation of cancer cells.
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Case Study on Anticancer Effects :
- A study investigated a series of thioether derivatives in vitro against various cancer cell lines, revealing that modifications in the aromatic rings significantly enhanced anticancer activity.
- Case Study on Antioxidant Properties :
- Another study focused on the antioxidant potential of similar compounds, demonstrating their ability to reduce oxidative stress markers in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
